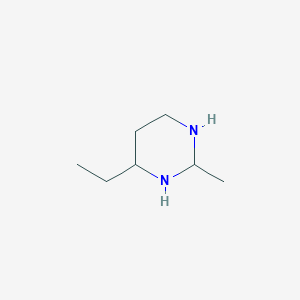
2-Methyl-4-ethylhexahydropyrimidine
Description
2-Methyl-4-ethylhexahydropyrimidine (CAS: Not provided in evidence) is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hexahydro designation indicates complete hydrogenation of the pyrimidine ring, resulting in a chair-like cyclohexane conformation. The substituents—a methyl group at position 2 and an ethyl group at position 4—influence its steric and electronic properties, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-3-7-4-5-8-6(2)9-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
SLCHVDWAOLNLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-Methyl-4-ethylhexahydropyrimidine and related compounds:
Key Findings from Research:
Reactivity : Unlike 6-Chloro-4-hydroxypyrimidine, which undergoes nucleophilic aromatic substitution (e.g., Cl replacement), this compound participates in alkylation or coordination due to its saturated structure and electron-rich nitrogen atoms .
Thermal Stability : Substituted hexahydropyrimidines (e.g., this compound) exhibit higher thermal stability compared to unsaturated analogs like 6-Chloro-4-hydroxypyrimidine, making them suitable for high-temperature reactions.
Biological Activity : While 6-Chloro-4-hydroxypyrimidine derivatives show antiviral activity, this compound is less explored in pharmacology but demonstrates promise in metal-drug conjugates due to its chelating ability.
Limitations of Available Evidence
Further experimental investigations are required to validate its physicochemical properties and industrial applicability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


